molecular formula C8H5BrClFO2 B1380783 5-Bromo-3-chloro-2-fluorophenylacetic acid CAS No. 1537364-77-4

5-Bromo-3-chloro-2-fluorophenylacetic acid

Cat. No. B1380783
CAS RN: 1537364-77-4
M. Wt: 267.48 g/mol
InChI Key: SLLPNBWNXSOENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-2-fluorophenylacetic acid (BCFPA) is an organic compound commonly used in a variety of scientific research applications. BCFPA has been used in many areas of research, including biochemical and physiological studies, due to its unique chemical structure.

Scientific Research Applications

  • Chemoselective Functionalization

    • The compound 5-Bromo-3-chloro-2-fluorophenylacetic acid has been used in studies exploring chemoselective amination, showcasing its potential in selective functionalization processes. This research highlights the ability to selectively substitute certain halogen groups under specific conditions, which is crucial in synthesizing complex organic molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
  • Reactivity and Acidity Analysis

    • The reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 5-Bromo-3-chloro-2-fluorophenylacetic acid, have been comprehensively analyzed using computational methods. This study is pivotal in understanding the fundamental properties of these molecules, which could inform their application in various chemical reactions (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
  • Halogen-rich Intermediate for Synthesis

    • This compound has also been identified as a valuable halogen-rich intermediate for synthesizing pentasubstituted pyridines. This utility is significant in medicinal chemistry, where such intermediates are crucial for creating complex molecules with potential therapeutic applications (Wu, Porter, Frennesson, & Saulnier, 2022).
  • Spontaneous Racemization Studies

    • The spontaneous racemization of similar halogen-substituted phenylacetic acids has been observed and studied, providing insights into the stability and reactivity of these compounds, which is crucial for their application in asymmetric synthesis and chiral resolution processes (Quan, 2004).

properties

IUPAC Name

2-(5-bromo-3-chloro-2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLPNBWNXSOENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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